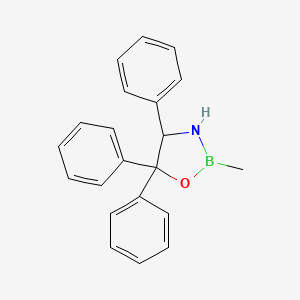
(r)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE is a chiral organoboron compound widely used as a catalyst in asymmetric synthesis. Its unique structure, featuring a boron atom within a five-membered ring, allows it to facilitate various chemical reactions with high enantioselectivity. This compound is particularly valuable in the pharmaceutical industry for the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE typically involves the reaction of triphenylborane with an appropriate chiral amino alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The process can be summarized as follows:
Formation of the boron-amino alcohol complex: Triphenylborane is reacted with a chiral amino alcohol in an inert solvent such as toluene.
Cyclization: The intermediate complex undergoes cyclization to form the oxazaborolidine ring.
Industrial Production Methods
Industrial production of (4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE is known for its role in catalyzing various asymmetric reactions, including:
Reduction: It is commonly used in asymmetric hydrogenation and hydrosilylation reactions.
Substitution: The compound can facilitate enantioselective substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Hydrogenation: Utilizes hydrogen gas and a suitable hydrogen donor.
Hydrosilylation: Involves the use of silanes as reducing agents.
Substitution: Often employs organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products of reactions catalyzed by (4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE are typically enantiomerically pure compounds, which are highly sought after in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
(4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: Facilitates the synthesis of chiral intermediates for the development of biologically active molecules.
Medicine: Plays a crucial role in the synthesis of enantiomerically pure pharmaceuticals, which can have different therapeutic effects compared to their racemic mixtures.
Industry: Employed in the production of fine chemicals and agrochemicals, where enantioselectivity is essential.
Mechanism of Action
The mechanism of action of (4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE involves the formation of a chiral environment around the boron atom, which interacts with the substrate to induce enantioselectivity. The boron atom acts as a Lewis acid, coordinating with the substrate and facilitating the transfer of hydrogen or other groups in a stereoselective manner. This results in the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
(4S)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE: The enantiomer of the compound, which has similar catalytic properties but induces the opposite enantiomeric excess.
(4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE derivatives: Various derivatives with different substituents on the phenyl rings or the amino alcohol moiety, which can alter the catalytic properties and selectivity.
Uniqueness
(4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE is unique due to its high enantioselectivity and versatility in catalyzing a wide range of asymmetric reactions. Its ability to produce enantiomerically pure compounds with high efficiency makes it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRZFBSMOWZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
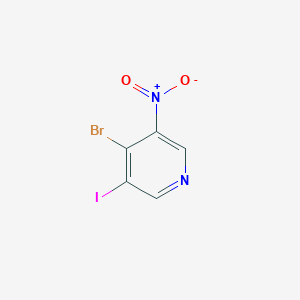
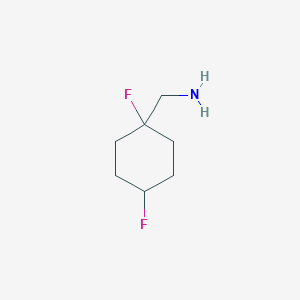
![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)
![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)
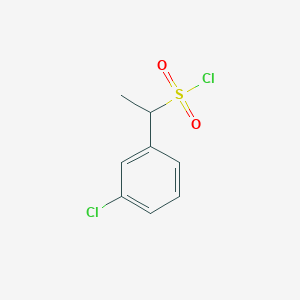

![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)

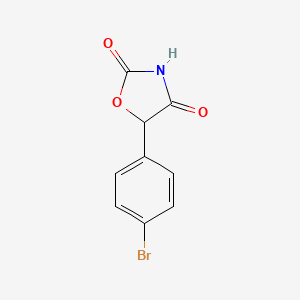
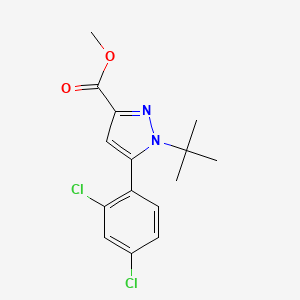
![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)
